Pbop

Description

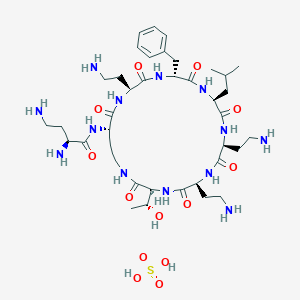

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Polymyxins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

142563-39-1 |

|---|---|

Molecular Formula |

C39H69N13O13S |

Molecular Weight |

960.1 g/mol |

IUPAC Name |

(2S)-2,4-diamino-N-[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]butanamide;sulfuric acid |

InChI |

InChI=1S/C39H67N13O9.H2O4S/c1-21(2)19-29-37(59)49-25(10-15-41)33(55)48-27(12-17-43)36(58)52-31(22(3)53)39(61)45-18-13-28(46-32(54)24(44)9-14-40)35(57)47-26(11-16-42)34(56)51-30(38(60)50-29)20-23-7-5-4-6-8-23;1-5(2,3)4/h4-8,21-22,24-31,53H,9-20,40-44H2,1-3H3,(H,45,61)(H,46,54)(H,47,57)(H,48,55)(H,49,59)(H,50,60)(H,51,56)(H,52,58);(H2,1,2,3,4)/t22-,24+,25+,26+,27+,28+,29+,30-,31+;/m1./s1 |

InChI Key |

UMTAIVDIVJJTAV-NEOBPPNMSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)N)O.OS(=O)(=O)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |

Synonyms |

A2bu-cyclo(A2bu-A2bu-Phe-Leu-A2bu-A2bu-Thr) Dab-cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr) sulfate salt diaminobutyryl-cyclo(diaminobutyryl-diaminobutyryl-phenylalanyl-leucyl-diaminobutyryl-diaminobutyryl-threonyl) PBOP polymyxin B octapeptide |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity. (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, has emerged as a highly effective and widely used phosphonium-based coupling reagent. This technical guide provides a comprehensive overview of the mechanism of action of PyBOP in amide bond formation, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Introduction to PyBOP

PyBOP is a phosphonium salt-based coupling reagent that facilitates the formation of amide bonds between a carboxylic acid and an amine.[1] It is a derivative of the BOP reagent, with the dimethylamino groups replaced by pyrrolidino groups. This modification results in the formation of a non-carcinogenic byproduct, tris(pyrrolidin-1-yl)phosphine oxide, making PyBOP a safer alternative to BOP, which generates the carcinogen hexamethylphosphoramide (HMPA).[2] PyBOP is particularly valued for its mild reaction conditions, high coupling efficiency, and its ability to suppress racemization, a common side reaction in peptide synthesis.[3][4]

The Core Mechanism of PyBOP-Mediated Amide Bond Formation

The generally accepted mechanism of PyBOP in amide bond formation involves a two-step process: the activation of the carboxylic acid to form a highly reactive intermediate, followed by the nucleophilic attack of the amine on this activated species.

Step 1: Activation of the Carboxylic Acid

The reaction is initiated by the deprotonation of the carboxylic acid (R-COOH) by a mild, non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to form a carboxylate anion (R-COO⁻).[5] This carboxylate anion then acts as a nucleophile, attacking the phosphorus atom of PyBOP. This leads to the displacement of the benzotriazol-1-yloxy (OBt) group, which then attacks the carbonyl carbon of the carboxylate. This concerted process results in the formation of a highly reactive O-benzotriazolyl ester (OBt active ester) and the byproduct tris(pyrrolidin-1-yl)phosphine oxide.[5][6]

The formation of this OBt active ester is the crucial activation step. The benzotriazole moiety is an excellent leaving group, rendering the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Amide - Wikipedia [en.wikipedia.org]

- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]

- 4. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of PyBOP: A Safer, More Efficient Era in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and the overall success of synthesizing complex peptide chains. For years, the BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) reagent was a stalwart in the field, valued for its efficacy in forging amide bonds. However, the landscape has decisively shifted towards its analogue, PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), a move driven by significant advantages in safety and, in many cases, superior performance. This guide provides a comprehensive technical overview of the advantages of utilizing PyBOP over the traditional BOP reagent, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to inform and guide researchers in their peptide synthesis endeavors.

The Paramount Advantage: Enhanced Safety Profile

The most compelling reason for the adoption of PyBOP over BOP is the dramatic improvement in laboratory safety. The use of BOP reagent results in the formation of a highly carcinogenic byproduct, hexamethylphosphoramide (HMPA)[1]. HMPA is a volatile and toxic compound that poses significant health risks to laboratory personnel and complicates waste disposal procedures.

In stark contrast, PyBOP was specifically designed to circumvent this critical issue. The substitution of dimethylamino groups with pyrrolidino moieties in the PyBOP structure leads to the formation of the non-carcinogenic and less toxic byproduct, tris(pyrrolidin-1-yl)phosphine oxide[2]. This fundamental difference eliminates the exposure risk associated with HMPA, making PyBOP a significantly safer alternative for both small-scale research and large-scale pharmaceutical production[1].

Comparative Performance: Efficiency and Racemization

Beyond the crucial safety benefits, PyBOP has demonstrated performance metrics that are comparable, and often superior, to those of BOP. This includes higher coupling efficiency, which translates to increased peptide yields and greater product purity, and a reduced propensity for racemization, a critical factor in the synthesis of chiral peptides.

Coupling Efficiency and Yield

PyBOP is recognized for its rapid and clean activation of carboxylic acids, which promotes efficient amide bond formation[1]. This efficiency is particularly notable in challenging coupling reactions, such as those involving sterically hindered amino acids. The result is often higher yields of the desired peptide product. While comprehensive, directly comparative quantitative data is sparse in publicly available literature, the consensus in the scientific community is that PyBOP consistently delivers high-yield reactions.

Suppression of Racemization

The preservation of stereochemical integrity is paramount in peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, can lead to the formation of diastereomeric impurities that are difficult to separate and can have significant implications for the biological activity of the final peptide.

PyBOP has been shown to be superior to BOP in minimizing racemization. In one of the key early studies, coupling tests demonstrated that the extent of racemization with PyBOP was 50% lower than that observed with BOP in the Young's test, a method for evaluating racemization in peptide synthesis[3]. This makes PyBOP the preferred reagent when coupling amino acids that are particularly susceptible to racemization, such as histidine and cysteine.

Table 1: Comparative Summary of PyBOP and BOP Reagents

| Feature | PyBOP | BOP Reagent |

| Byproduct | Tris(pyrrolidin-1-yl)phosphine oxide (Non-carcinogenic) | Hexamethylphosphoramide (HMPA) (Carcinogenic) |

| Safety | Significantly safer alternative | Poses significant health and disposal risks |

| Coupling Efficiency | High, often superior to BOP, especially for hindered couplings | Effective, but can be less efficient in challenging couplings |

| Racemization | Lower propensity for racemization | Higher risk of racemization, particularly with sensitive amino acids |

| Applications | Broadly applicable in SPPS, especially for complex and sensitive peptides | Largely replaced by safer alternatives in modern synthesis |

Mechanistic Insights: The Pathway to Amide Bond Formation

The coupling mechanism for both PyBOP and BOP proceeds through the formation of a benzotriazol-1-yl (OBt) active ester of the carboxylic acid. This activated intermediate is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, resulting in the formation of the amide bond.

Reaction Mechanism Workflow

The general workflow for both reagents involves the deprotonation of the carboxylic acid by a base (typically DIEA), followed by the reaction with the coupling reagent to form the active ester. The key difference lies in the phosphonium cation and the resulting phosphine oxide byproduct.

Caption: General reaction workflow for peptide coupling using phosphonium salt reagents.

Detailed PyBOP Activation Pathway

The activation of a carboxylic acid with PyBOP in the presence of a base like Diisopropylethylamine (DIEA) leads to the formation of the O-acylisourea intermediate which then rearranges to the highly reactive OBt ester.

Caption: Simplified reaction pathway of PyBOP-mediated peptide bond formation.

Experimental Protocols: A Side-by-Side Comparison for Solid-Phase Peptide Synthesis

The following protocols provide a general framework for utilizing PyBOP and BOP in solid-phase peptide synthesis. It is important to note that optimization of equivalents, reaction times, and washing steps may be necessary depending on the specific peptide sequence.

Materials and General Setup

-

Resin: Pre-loaded with the C-terminal amino acid.

-

Fmoc-protected amino acids: 3-5 equivalents relative to resin loading.

-

Coupling Reagent (PyBOP or BOP): 3-5 equivalents.

-

Base (Diisopropylethylamine - DIEA): 6-10 equivalents.

-

Solvent: High-purity N,N-Dimethylformamide (DMF).

-

Deprotection Solution: 20% piperidine in DMF.

-

Washing Solvents: DMF, Dichloromethane (DCM), Methanol.

-

Reaction Vessel: Solid-phase synthesis vessel with a frit for solvent filtration.

-

Shaker: For agitation of the resin slurry.

Step-by-Step Coupling Protocol

Table 2: Comparative SPPS Protocol for PyBOP and BOP

| Step | Procedure for PyBOP | Procedure for BOP | Key Considerations |

| 1. Resin Swelling | Swell the resin in DMF for 30-60 minutes. | Swell the resin in DMF for 30-60 minutes. | Ensures optimal reaction environment. |

| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes. | Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes. | Complete removal of the Fmoc protecting group is crucial. |

| 3. Washing | Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). | Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). | Removes residual piperidine and prepares the resin for coupling. |

| 4. Amino Acid Activation | In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq) and PyBOP (3-5 eq) in DMF. Add DIEA (6-10 eq) and pre-activate for 1-5 minutes. | In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq) and BOP (3-5 eq) in DMF. Add DIEA (6-10 eq) and pre-activate for 1-5 minutes. | Pre-activation ensures the formation of the active ester before addition to the resin. |

| 5. Coupling | Add the activated amino acid solution to the resin. Shake for 1-2 hours. | Add the activated amino acid solution to the resin. Shake for 1-2 hours. | Reaction time may need to be extended for difficult couplings. Monitor with a Kaiser test. |

| 6. Washing | Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). | Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). | Removes excess reagents and byproducts. |

| 7. Repeat | Repeat steps 2-6 for each subsequent amino acid in the sequence. | Repeat steps 2-6 for each subsequent amino acid in the sequence. | --- |

| 8. Cleavage and Deprotection | Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA-based). | Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail. | The choice of cleavage cocktail depends on the amino acid composition. |

| 9. Purification | Purify the crude peptide by reverse-phase HPLC. | Purify the crude peptide by reverse-phase HPLC. | --- |

Experimental Workflow Diagram

References

An In-depth Technical Guide to the PyBOP Reagent: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely utilized coupling reagent in modern organic synthesis, particularly esteemed for its efficacy in amide bond formation, a cornerstone of peptide and medicinal chemistry. This guide provides a comprehensive overview of PyBOP's chemical properties, structure, reaction mechanisms, and detailed experimental protocols for its application.

Core Chemical Properties and Structure

PyBOP is a phosphonium-based reagent valued for its ability to facilitate amide bond formation under mild conditions, minimizing side reactions and racemization.[1][2] It is a white crystalline solid with a melting point of approximately 150-157°C.[1][3] PyBOP is a safer alternative to the related BOP reagent as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][4]

The structure of PyBOP features a central phosphorus atom bonded to the oxygen of a benzotriazole moiety and three pyrrolidine rings, with a hexafluorophosphate counterion.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and spectroscopic properties of PyBOP.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₈F₆N₆OP₂ | [3] |

| Molar Mass | 520.40 g/mol | [3] |

| Melting Point | 150-157 °C | [1] |

| Appearance | White crystalline solid | [3] |

| ³¹P NMR (CDCl₃) | δ = 31.8 ppm (s), -143.7 ppm (heptuplet, J = 713 Hz) | [1] |

Table 2: Representative Yields in PyBOP-mediated Couplings (Solution-Phase)

| N-Protected Amino Acid | C-Protected Amino Acid | Peptide | Yield (%) | Reference(s) |

| Z-Phe | Gly-OEt | Z-Phe-Gly-OEt | 98 | [1] |

| Boc-Phe | Gly-OEt | Boc-Phe-Gly-OEt | 95 | [1] |

| Z-Val | Val-OMe | Z-Val-Val-OMe | 85 | [1] |

| Boc-Val | Val-OMe | Boc-Val-Val-OMe | 82 | [1] |

| Z-Phg | Gly-OEt | Z-Phg-Gly-OEt | 96 | [1] |

Table 3: Racemization Data for PyBOP in Peptide Coupling

| Test | Peptide | % D-Isomer with PyBOP | % D-Isomer with BOP | Reference(s) |

| Young's Test | Bz-Leu-Gly-OEt | <1 | 30 | [1] |

| Anteunis' Test | Ac-Phe-Val-OMe | 1.8 | 3.9 | [1] |

Reaction Mechanism and Signaling Pathway

The efficacy of PyBOP in amide bond formation stems from its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the following key steps:

-

Deprotonation: A base, typically a tertiary amine like N,N-diisopropylethylamine (DIEA), deprotonates the carboxylic acid to form a carboxylate anion.

-

Activation: The carboxylate anion attacks the electrophilic phosphorus atom of PyBOP. This results in the formation of a highly reactive acyloxyphosphonium intermediate and the displacement of the benzotriazol-1-yloxy anion.

-

Active Ester Formation: The benzotriazol-1-yloxy anion then attacks the carbonyl carbon of the acyloxyphosphonium intermediate, forming a benzotriazolyl active ester and releasing tris(pyrrolidino)phosphine oxide as a byproduct.

-

Aminolysis: The amine nucleophile attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide bond and the release of 1-hydroxybenzotriazole (HOBt).

Experimental Protocols

General Protocol for Solution-Phase Amide Coupling

This protocol is a general guideline for the synthesis of a dipeptide in solution.

-

Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid hydrochloride (1.1 equivalents) in dichloromethane (DCM).

-

Reagent Addition: To the solution, add PyBOP (1.0 equivalent) and N,N-diisopropylethylamine (DIEA) (2.75 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Couplings are often rapid, with many being complete within minutes.[5]

-

Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed successively with an acidic aqueous solution (e.g., 10% citric acid), water, a basic aqueous solution (e.g., saturated sodium bicarbonate), and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Detailed Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle in Fmoc-based SPPS.

-

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with PyBOP (3-5 equivalents) and DIEA (6-10 equivalents). Allow this mixture to stand for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a qualitative test such as the Kaiser (ninhydrin) test. If the test is positive (indicating free amines), the coupling can be repeated.[6]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection cycle or for final cleavage.

-

Conclusion

PyBOP stands as a robust and reliable coupling reagent in the synthetic chemist's toolkit. Its ability to efficiently promote amide bond formation under mild conditions, coupled with the avoidance of carcinogenic byproducts, makes it a preferred choice for both solution-phase and solid-phase peptide synthesis. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers in the successful application of PyBOP for the synthesis of peptides and other complex organic molecules.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

A Technical Guide to the Solubility and Stability of PyBOP Solutions for Researchers and Drug Development Professionals

Introduction

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, commonly known as PyBOP, is a widely utilized coupling reagent in peptide synthesis and other amidation reactions.[1] Its popularity stems from its efficiency in promoting amide bond formation, high reaction rates, and the generation of non-carcinogenic byproducts.[2] However, to ensure reproducible and optimal results in drug development and chemical research, a thorough understanding of its solubility and stability in various organic solvents is paramount. This technical guide provides an in-depth overview of the solubility and stability of PyBOP solutions, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Solubility of PyBOP

PyBOP exhibits good solubility in a range of polar aprotic solvents commonly employed in peptide synthesis. This property is crucial for achieving homogenous reaction conditions and facilitating efficient coupling.

Quantitative Solubility Data

While extensive quantitative solubility data at various temperatures is not broadly published, the following table summarizes available information and qualitative solubility observations.

| Solvent | Chemical Name | Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Qualitative Solubility |

| DMF | N,N-Dimethylformamide | C₃H₇NO | 73.09 | Data not available | Soluble |

| NMP | N-Methyl-2-pyrrolidone | C₅H₉NO | 99.13 | Data not available | Soluble |

| CH₂Cl₂ | Dichloromethane | CH₂Cl₂ | 84.93 | Data not available | Soluble |

| THF | Tetrahydrofuran | C₄H₈O | 72.11 | Data not available | Soluble |

| DMSO | Dimethyl sulfoxide | C₂H₆OS | 78.13 | ≥ 52 mg/mL[3] | Soluble |

| Methanol | Methanol | CH₃OH | 32.04 | 25 mg/mL | Soluble |

Stability of PyBOP Solutions

The stability of PyBOP in solution is a critical factor influencing the efficiency and purity of the coupling reaction. PyBOP solutions are known to have limited stability and should generally be prepared fresh before use.[3] Degradation can lead to a decrease in coupling efficiency and the formation of impurities.

General Stability Observations:

-

Solutions of PyBOP in solvents like THF, CH₂Cl₂, DMF, and NMP are reported to be stable for approximately 24 hours.[3]

-

Phosphonium-based reagents like PyBOP are considered to have moderate stability in DMF and are recommended for use within two days when stored in a closed vial.

-

The primary degradation pathway in the presence of a carboxylic acid and base involves the formation of an active ester, which is susceptible to hydrolysis.[4][5] The main byproducts of the coupling reaction are 1-hydroxybenzotriazole (HOBt) and tris(pyrrolidin-1-yl)phosphine oxide.

Factors Influencing Stability:

-

Solvent: The choice of solvent can impact the rate of degradation.

-

Presence of Water: Traces of water can lead to the hydrolysis of PyBOP or the activated carboxylic acid intermediate.[5]

-

Temperature: Higher temperatures can accelerate degradation.

-

Exposure to Air: While not extensively documented for PyBOP specifically, related reagents can be sensitive to oxidation.[6] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) is good practice.

Reaction and Degradation Pathways

To visualize the processes involving PyBOP, the following diagrams illustrate the key chemical transformations.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of PyBOP solutions.

Experimental Workflow for Stability Assessment

Protocol 1: Determination of PyBOP Solubility

-

Materials:

-

PyBOP (high purity)

-

Solvents of interest (e.g., DMF, NMP, CH₂Cl₂, THF), anhydrous grade

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

-

Methodology:

-

Tare a clean, dry vial on an analytical balance.

-

Add a small, accurately weighed amount of PyBOP to the vial.

-

Add the solvent of interest in small, incremental volumes (e.g., 0.1 mL).

-

After each addition, cap the vial and vortex thoroughly for 1-2 minutes.

-

Allow the vial to stand and observe for any undissolved solid.

-

If solid remains, continue adding solvent incrementally until the solid is completely dissolved.

-

Record the total volume of solvent added.

-

Calculate the solubility in mg/mL or other desired units.

-

For more precise measurements, create a saturated solution by adding an excess of PyBOP to a known volume of solvent. Equilibrate the solution at a constant temperature for several hours with agitation. Centrifuge the solution to pellet the excess solid, and then carefully remove an aliquot of the supernatant for analysis (e.g., by HPLC with a calibration curve) to determine the concentration of dissolved PyBOP.

-

Protocol 2: Stability Assessment of PyBOP Solutions by HPLC

-

Materials and Equipment:

-

PyBOP (high purity)

-

Solvent of interest (e.g., DMF), HPLC grade

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or phosphoric acid

-

Volumetric flasks and pipettes

-

Autosampler vials

-

-

Methodology:

-

Preparation of PyBOP Solution: Prepare a stock solution of PyBOP in the chosen solvent at a known concentration (e.g., 10 mg/mL).

-

Sample Storage: Store the stock solution at a defined temperature (e.g., ambient temperature, ~25°C), protected from light.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.

-

Sample Preparation for HPLC: Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A typical gradient might be 10-90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 214 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate the peak area of PyBOP and any degradation products.

-

Calculate the percentage of PyBOP remaining at each time point relative to the initial (t=0) peak area.

-

Plot the percentage of PyBOP remaining versus time to visualize the stability profile.

-

-

Protocol 3: Stability Assessment of PyBOP Active Ester by ¹H NMR Spectroscopy

-

Materials and Equipment:

-

PyBOP (high purity)

-

N-protected amino acid (e.g., Fmoc-Ala-OH)

-

Deuterated solvent (e.g., DMF-d₇)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

-

Methodology:

-

Sample Preparation:

-

Initiation of Activation: Add the base (e.g., DIPEA, 2 equivalents) to the NMR tube to initiate the formation of the active ester.

-

Time-Resolved NMR Analysis:

-

Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 10 minutes for the first hour, then hourly).

-

Monitor the disappearance of the starting amino acid proton signals and the appearance of new signals corresponding to the active ester and byproducts.[5]

-

-

Data Analysis:

-

Integrate characteristic, non-overlapping peaks of the starting material, the active ester, and any hydrolysis products.

-

Use the integrals to calculate the relative concentrations of each species over time.

-

Plot the concentration of the active ester versus time to determine its formation and stability profile.

-

-

Conclusion

A comprehensive understanding of the solubility and stability of PyBOP is essential for its effective use in research and development. While PyBOP offers excellent solubility in common peptide synthesis solvents, its solutions have limited stability and should be prepared fresh for optimal performance. The provided experimental protocols offer a framework for researchers to quantitatively assess these properties in their specific applications. By carefully considering the factors that influence solubility and stability, scientists can enhance the reliability and efficiency of their synthetic processes, leading to higher purity products and more consistent results.

References

- 1. PyBOP | 128625-52-5 [amp.chemicalbook.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. raybiotech.com [raybiotech.com]

- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]

- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Cornerstone of Peptide Synthesis: A Technical Guide to PyBOP Activation

For Researchers, Scientists, and Drug Development Professionals

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, has established itself as an indispensable coupling reagent in the field of peptide synthesis. Its widespread adoption stems from its high efficiency, mild reaction conditions, and, notably, the avoidance of carcinogenic byproducts associated with its predecessor, the BOP reagent. This guide provides an in-depth exploration of the fundamental principles of PyBOP activation, offering detailed methodologies and quantitative comparisons to empower researchers in the synthesis of complex peptides for drug discovery and development.

The Core Mechanism of PyBOP Activation

The efficacy of PyBOP in forming amide bonds lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The process can be delineated into two key stages: the formation of an active HOBt ester and the subsequent aminolysis.

In the initial step, the carboxylate anion, generated in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA), attacks the phosphonium center of PyBOP. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of 1-hydroxybenzotriazole (HOBt). The intermediate then rearranges to form the active HOBt ester of the carboxylic acid, along with the non-carcinogenic byproduct, tris(pyrrolidino)phosphine oxide.[1]

The newly formed HOBt ester is a potent acylating agent. The electron-withdrawing nature of the benzotriazole ring system significantly activates the carbonyl carbon, making it highly electrophilic. In the second stage, the amino group of the incoming amino acid attacks this activated carbonyl carbon, leading to the formation of the desired peptide bond and the release of HOBt.

Quantitative Performance Metrics

The selection of a coupling reagent is a critical decision in peptide synthesis, directly impacting yield, purity, and the preservation of stereochemistry. PyBOP consistently demonstrates excellent performance across these metrics, particularly when compared to other common phosphonium and uronium-based reagents.

| Coupling Reagent | Typical Yield (%) | Relative Reaction Rate | Racemization Risk | Notes |

| PyBOP | >95 | Fast | Low | Avoids carcinogenic byproducts.[2] |

| HBTU | >95 | Very Fast | Low | Can cause guanidinylation of the N-terminal amine. |

| HATU | >98 | Very Fast | Very Low | Generally considered one of the most efficient reagents. |

| DCC | 80-90 | Moderate | Moderate to High | Can lead to the formation of insoluble dicyclohexylurea (DCU) byproduct.[2] |

Experimental Protocols

The following protocols provide a detailed methodology for the use of PyBOP in solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

Fmoc-protected amino acids

-

Solid support resin (e.g., 2-chlorotrityl chloride resin)[3]

-

PyBOP

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF) for Fmoc deprotection

-

Kaiser test reagents (Ninhydrin, Pyridine, Phenol, KCN in ethanol/water)[4][5][6]

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

Solid-Phase Peptide Synthesis Workflow

The synthesis of a peptide on a solid support using PyBOP follows a cyclical process of deprotection, activation, and coupling.

Detailed Coupling Protocol

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Kaiser Test (Qualitative): Take a few beads of the resin and perform the Kaiser test to confirm the presence of a free primary amine. A positive test is indicated by a deep blue color.[6][7]

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Kaiser Test (Qualitative): Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.[6][7]

-

Repeat Cycle: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Development: Synthesis of Bioactive Peptides

PyBOP is instrumental in the synthesis of a wide array of bioactive peptides that are investigated for their therapeutic potential. An example is the synthesis of the tetrapeptide OH-Pro-Leu-Ala-Ile-NH2, which has demonstrated antibacterial activity.[3] Peptides like this often exert their effects by interacting with specific cellular signaling pathways.

For instance, many antimicrobial peptides function by disrupting the bacterial cell membrane, leading to cell death. This can involve direct physical disruption or interaction with specific membrane components that trigger downstream signaling events leading to apoptosis or lysis. The ability to efficiently synthesize such peptides using PyBOP allows for the rapid generation of analogs to optimize their potency and selectivity, a crucial aspect of drug development.

Conclusion

PyBOP stands as a robust and reliable coupling reagent that has significantly advanced the field of peptide synthesis. Its high coupling efficiency, low racemization, and favorable safety profile make it an ideal choice for the synthesis of complex and therapeutically relevant peptides. A thorough understanding of its activation mechanism and the optimization of experimental protocols are paramount for researchers aiming to leverage the full potential of this powerful tool in the pursuit of novel drug candidates.

References

The Role of PyBOP in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. Central to the success of SPPS is the choice of coupling reagent, a chemical entity responsible for facilitating the formation of the amide bond between amino acids. Among the plethora of available options, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, has emerged as a robust and widely utilized reagent. This technical guide provides an in-depth exploration of the core functionalities of PyBOP in SPPS, detailing its mechanism of action, experimental protocols, and a comparative analysis of its performance against other common coupling reagents.

Core Principles of PyBOP in Peptide Coupling

PyBOP is a phosphonium salt-based coupling reagent. Its primary role in SPPS is to activate the C-terminal carboxylic acid of an incoming N-protected amino acid, transforming it into a reactive species that is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain attached to the solid support.

Mechanism of Action

The activation process mediated by PyBOP involves the formation of a benzotriazolyl active ester. In the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the N-protected amino acid is deprotonated. This carboxylate then reacts with PyBOP to form an unstable acyl-phosphonium intermediate. This intermediate rapidly rearranges to form the more stable O-benzotriazolyl ester (OBt-ester), with the release of tris(pyrrolidino)phosphine oxide. The OBt-ester is a highly reactive species that readily undergoes aminolysis upon reaction with the free amine of the resin-bound peptide, forming the desired peptide bond.

Advantages of PyBOP in SPPS

The widespread adoption of PyBOP can be attributed to several key advantages over other classes of coupling reagents:

-

High Coupling Efficiency: PyBOP is known for facilitating rapid and efficient coupling reactions, often leading to high yields of the desired peptide.[1][2]

-

Reduced Racemization: Compared to carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC), PyBOP generally results in lower levels of racemization, which is critical for maintaining the stereochemical integrity of the peptide.[2] The formation of the OBt-active ester is a key factor in suppressing this side reaction.

-

Safety Profile: A significant advantage of PyBOP over its predecessor, BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), is that it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3]

-

Good Solubility: PyBOP is readily soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[4]

Data Presentation: Comparative Performance of PyBOP

The efficiency of a coupling reagent is a critical factor in SPPS. The following tables summarize available quantitative data comparing the performance of PyBOP with other common coupling reagents in terms of crude peptide purity and racemization levels. It is important to note that direct comparisons can be challenging as results are highly dependent on the specific peptide sequence, reaction conditions, and analytical methods used.

Table 1: Comparison of Crude Peptide Purity (%) with Different Activators in Fast SPPS

| Peptide Sequence | Coupling Time | PyBOP | COMU | HCTU | HATU |

| G-LHRH | 2 x 1 min | 78.52 | 90.84 | 88.12 | 89.55 |

| G-LHRH | 2 x 20 min | 85.67 | 89.76 | 90.34 | 88.99 |

| 65-74 ACP | 2 x 1 min | 48.11 | 94.02 | 92.11 | 93.56 |

| 65-74 ACP | 2 x 20 min | 91.34 | 93.87 | 94.02 | 92.78 |

Data sourced from a comparative study of activators for fast conventional Fmoc solid-phase peptide synthesis.[5] G-LHRH (H-GHWSYGLRPG-NH2) is considered a relatively easy sequence, while 65-74 Acyl Carrier Protein (ACP) fragment is a more challenging sequence.[5]

Table 2: Epimerization Levels with Various Coupling Reagents

| Coupling Reagent/Conditions | Model System | % Epimerization/Racemization | Reference |

| BOP | Young's Test (Bz-Leu-Gly-OEt) | 3.9% D-L isomer | [2] |

| PyBOP | Young's Test (Bz-Leu-Gly-OEt) | ~50% lower than BOP | [4] |

| TDBTU | Fragment Coupling (SK&F 107647) | Significantly less than PyBOP, HBTU, HATU | [6] |

| DIC/HOAt | Solid-phase synthesis of GIy-Phe-Pro-NH2 | 4.2% | [7] |

| EDC/HOAt | Solid-phase synthesis of GIy-Phe-Pro-NH2 | 29.8% | [7] |

| HATU/HOAt/DIPEA | Fmoc-Ser(Ac3GlcNAcα)-OH coupling | ≤3% | [4] |

| DCC/HOBt | Fmoc-Ser(Ac3GlcNAcα)-OH coupling | ≤3% | [4] |

This table compiles data from various sources and under different experimental conditions, and therefore should be interpreted with caution. A direct side-by-side comparison under identical conditions is often not available in the literature.

Experimental Protocols

The following provides a detailed, generalized methodology for a typical coupling cycle in solid-phase peptide synthesis using PyBOP with Fmoc-strategy.

Materials and Reagents

-

Fmoc-protected amino acid

-

PyBOP

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Resin with a free N-terminal amine

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM)

Standard Coupling Protocol

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to the first coupling step.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and byproducts.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (2-4 equivalents relative to resin loading) in DMF.

-

Add PyBOP (2-4 equivalents) to the amino acid solution.

-

Add DIPEA (4-8 equivalents) to the activation mixture.

-

Briefly agitate the mixture for 1-5 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative test (e.g., Kaiser test or TNBS test) to monitor the completion of the coupling reaction. A negative result (no color change) indicates the absence of free primary amines and a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Logical Relationships and Considerations

The choice of coupling reagent is a critical decision in the design of an SPPS protocol. The following diagram illustrates the logical relationships between key factors influencing this decision.

Conclusion

PyBOP remains a cornerstone of solid-phase peptide synthesis due to its favorable balance of high coupling efficiency, low racemization, and enhanced safety profile compared to older reagents. While newer reagents continue to be developed, PyBOP's reliability and well-established protocols ensure its continued relevance in both academic research and industrial drug development. The selection of the optimal coupling reagent will always be a multifactorial decision, but for a wide range of applications, PyBOP provides a robust and effective solution for the synthesis of high-quality peptides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. PyBOP - Wikipedia [en.wikipedia.org]

- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptide.com [peptide.com]

- 7. mdpi.com [mdpi.com]

Unraveling the Byproducts of PyBOP-Mediated Amide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of peptide synthesis and drug development, the formation of amide bonds is a cornerstone reaction. (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, has emerged as a popular and efficient coupling reagent for this purpose. While celebrated for its high coupling efficiency and the generation of a non-carcinogenic primary byproduct, a comprehensive understanding of all potential byproducts and side reactions is critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a detailed examination of the byproducts associated with PyBOP-mediated reactions, complete with experimental protocols and logical diagrams to illuminate the underlying chemical transformations.

The Primary Byproduct: Tris(pyrrolidin-1-yl)phosphine oxide

The principal and most abundant byproduct of a PyBOP-mediated coupling reaction is tris(pyrrolidin-1-yl)phosphine oxide . This compound is formed from the phosphonium core of the PyBOP reagent after the activation of the carboxylic acid.

| Byproduct Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Tris(pyrrolidin-1-yl)phosphine oxide | (Image of the chemical structure of tris(pyrrolidin-1-yl)phosphine oxide would be placed here) | C₁₂H₂₄N₃OP | 257.31 | White solid, soluble in many organic solvents, considered more benign than the carcinogenic hexamethylphosphoramide (HMPA) byproduct of the related BOP reagent. |

The formation of this byproduct is an intrinsic part of the reaction mechanism, as illustrated in the workflow below.

Side Reactions and Associated Byproducts

Beyond the primary byproduct, several side reactions can occur during PyBOP-mediated couplings, leading to the formation of impurities that can complicate purification and compromise product quality.

Racemization

A significant concern in peptide synthesis is the loss of stereochemical integrity at the α-carbon of the activated amino acid. While PyBOP is designed to minimize this, racemization can still occur, particularly with sensitive amino acids or under harsh reaction conditions.

The extent of racemization is highly dependent on factors such as the nature of the amino acid, the base used, reaction temperature, and activation time.

Formation of N-unsubstituted Carboxamides

An interesting and sometimes overlooked side reaction is the formation of an N-unsubstituted carboxamide, where the carboxylic acid is converted to a primary amide (-CONH₂) instead of coupling with the intended amine. This phenomenon has been observed, particularly when using bulky or sterically hindered amines, or when the amine is added slowly to the activated carboxylic acid.

The proposed mechanism for this side reaction involves the reaction of the activated HOBt ester with an ammonia equivalent. The source of this ammonia is not always clear but could arise from the decomposition of the solvent (e.g., DMF) or other reagents under the reaction conditions.

PyBOP Coupling Reagent: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and chiral integrity of the final peptide product. (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, has emerged as a highly efficient and safer alternative to traditional coupling reagents, securing its place as a staple in both solid-phase and solution-phase peptide synthesis. This technical guide provides an in-depth analysis of the key features, benefits, and applications of PyBOP, supported by comparative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in optimizing their peptide synthesis workflows.

Core Features and Mechanism of Action

PyBOP is a phosphonium salt-based coupling reagent that facilitates the formation of amide bonds between a carboxylic acid and an amine.[1] Its widespread adoption stems from a combination of favorable characteristics that address common challenges in peptide synthesis.

Key Features at a Glance

| Feature | Description |

| High Coupling Efficiency | Promotes rapid and near-complete amide bond formation, leading to high peptide yields.[2] |

| Low Racemization | Minimizes the loss of stereochemical integrity of amino acids during the coupling reaction.[3] |

| Safety Profile | A significant advantage of PyBOP is that it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA), which is a major drawback of its predecessor, the BOP reagent.[2][4] |

| Broad Compatibility | Effective for a wide range of amino acids, including sterically hindered and N-methylated residues. |

| Mild Reaction Conditions | Facilitates coupling under gentle conditions, preserving sensitive functional groups within the peptide sequence.[1] |

| Good Solubility | Readily dissolves in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[1] |

Mechanism of Action

The efficacy of PyBOP lies in its ability to activate the C-terminal carboxylic acid of an N-protected amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. The generally accepted mechanism proceeds through the formation of a benzotriazol-1-yl (OBt) active ester.

The process can be summarized in the following steps:

-

Deprotonation: A tertiary base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the incoming Fmoc-protected amino acid to form a carboxylate anion.

-

Activation: The carboxylate anion attacks the phosphorus atom of PyBOP, leading to the formation of a highly reactive acyloxyphosphonium intermediate.

-

Active Ester Formation: The acyloxyphosphonium intermediate rapidly reacts with the benzotriazol-1-yloxy anion to form the key OBt active ester and tris(pyrrolidino)phosphine oxide as a byproduct.

-

Aminolysis: The free amine of the resin-bound peptide attacks the carbonyl carbon of the OBt active ester, resulting in the formation of the desired peptide bond and the release of 1-hydroxybenzotriazole (HOBt).

Performance and Comparative Analysis

The selection of a coupling reagent is often guided by its performance in terms of reaction speed, yield, and suppression of side reactions, particularly racemization. PyBOP consistently demonstrates robust performance, especially in challenging synthetic contexts.

Comparison with Other Common Coupling Reagents

While a direct quantitative comparison is highly sequence-dependent, the following table summarizes the general performance characteristics of PyBOP relative to other popular phosphonium and aminium/uronium-based coupling reagents.

| Reagent | Relative Reactivity | Racemization Risk | Key Advantages | Common Applications |

| PyBOP | High | Low | Safer than BOP, good for hindered couplings.[2] | Routine SPPS, difficult sequences. |

| HBTU | High | Low | Cost-effective, widely used. | Routine SPPS. |

| HATU | Very High | Very Low | Excellent for sterically hindered amino acids and N-methylated residues. | Difficult couplings, fragment condensation. |

| COMU | Very High | Low | Byproducts are water-soluble, good for solution-phase synthesis. | Solution-phase synthesis, fast SPPS protocols. |

Note: Reactivity and racemization can be influenced by the specific amino acids being coupled, the base used, and other reaction conditions.

In a study comparing various activators for fast solid-phase peptide synthesis, COMU often produced the highest purity peptides at shorter coupling times. PyBOP and PyOxim showed comparable results but were more consistently effective at longer coupling times. For more challenging sequences, PyBOP's performance at shorter coupling times was noted to be less optimal.

Experimental Protocols

The following protocols provide detailed methodologies for the application of PyBOP in both solid-phase and solution-phase peptide synthesis.

Detailed Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard cycle for the addition of a single amino acid to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

PyBOP (3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

Fmoc-compatible resin (e.g., Rink Amide, Wang)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

20% (v/v) piperidine in DMF

-

Ninhydrin test kit

Workflow:

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 20 minutes before the first coupling.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the peptide.

-

Washing: Thoroughly wash the resin sequentially with DMF, DCM, and then DMF to remove residual piperidine and byproducts.

-

Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equiv.) and PyBOP (3 equiv.) in a 1:1 mixture of DMF/DCM.

-

Coupling Reaction: Add the prepared coupling solution to the washed resin. Immediately add DIPEA (6 equiv.) to the reaction vessel. Allow the coupling reaction to proceed for 60-90 minutes with agitation.

-

Monitoring: After the coupling time, take a small sample of the resin beads and perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates a complete reaction.

-

Recoupling (if necessary): If the ninhydrin test is positive (beads turn blue or purple), wash the resin and repeat the coupling step with fresh reagents.

-

Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts before proceeding to the next deprotection and coupling cycle.

General Protocol for Solution-Phase Amide Coupling

Materials:

-

Carboxylic acid (1 equivalent)

-

Amine (1.2 equivalents)

-

PyBOP (1.2 equivalents)

-

DIPEA or Triethylamine (Et₃N) (1.5 equivalents)

-

DMF (anhydrous)

-

DCM

Procedure:

-

Reaction Setup: To a solution of the carboxylic acid (1 eq.), amine (1.2 eq.), and DIPEA (1.5 eq.) in DMF (approximately 10 volumes) at 0°C, add PyBOP (1.2 eq.).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM (20 volumes). Wash the organic layer successively with 10% citric acid solution, water (twice), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain the desired amide.

Applications in Drug Development

The reliability and efficiency of PyBOP make it a valuable tool in the pharmaceutical industry and drug discovery research.

-

Peptide-Based Therapeutics: The increasing interest in peptide drugs, which offer high specificity and low toxicity, drives the demand for robust synthesis methods.[1] PyBOP is instrumental in the synthesis of these complex biomolecules.

-

Vaccine Development: Synthetic peptides are crucial components of modern vaccines. PyBOP facilitates the reliable production of these antigenic peptides.

-

Biochemical Probes: PyBOP is used to synthesize modified peptides, such as those containing fluorescent labels or biotin tags, which are essential tools for studying biological pathways.

-

Peptide Libraries: The efficiency of PyBOP is advantageous in the parallel synthesis of peptide libraries for high-throughput screening and drug candidate identification.

Conclusion

PyBOP stands out as a premier coupling reagent for modern peptide synthesis. Its combination of high efficiency, low racemization, and enhanced safety profile has made it a preferred choice for researchers and drug development professionals. By understanding its mechanism of action and employing optimized protocols, scientists can leverage the power of PyBOP to successfully synthesize a wide array of peptides, from simple dipeptides to complex therapeutic candidates. The continued application of PyBOP will undoubtedly contribute to advancements in peptide chemistry and the development of novel peptide-based technologies.

References

Methodological & Application

Application Notes and Protocols: PyBOP Mediated Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, is a widely utilized coupling reagent in peptide synthesis.[1][2] It is favored for its efficiency in promoting amide bond formation between a carboxylic acid and an amine, a critical step in both solid-phase and solution-phase peptide synthesis.[3] PyBOP is a phosphonium salt-type reagent that mediates the coupling reaction by activating the carboxylic acid group, facilitating nucleophilic attack by the amine.[4] A key advantage of PyBOP is that it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which can be generated by its predecessor, the BOP reagent.[1][5] These application notes provide a detailed overview of the standard protocols for PyBOP-mediated peptide coupling.

Mechanism of Action

The coupling mechanism facilitated by PyBOP involves the in-situ formation of a more reactive species. The process can be summarized as follows:

-

Formation of the Carboxylate Anion: A base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid of the N-protected amino acid to form a carboxylate anion.[6]

-

Activation of the Carboxylic Acid: The carboxylate anion reacts with PyBOP to form an activated HOBt (1-hydroxybenzotriazole) ester.[6] This is a key intermediate in the reaction.

-

Amide Bond Formation: The amino group of the second amino acid (or the N-terminus of the peptide chain) attacks the activated HOBt ester, leading to the formation of the desired peptide bond and the release of HOBt.[6]

Quantitative Data Summary

The efficiency of PyBOP-mediated coupling can be influenced by several factors, including the stoichiometry of the reactants, the choice of solvent, and the reaction time. The following tables provide a summary of typical conditions for both solid-phase and solution-phase peptide synthesis.

Table 1: Stoichiometry for PyBOP Mediated Coupling

| Reagent | Solid-Phase Synthesis (equivalents relative to resin substitution) | Solution-Phase Synthesis (equivalents relative to the limiting reagent) |

| N-protected Amino Acid | 1.1 - 5 | 1.0 |

| PyBOP | 1.1 - 5 | 1.0 - 1.2 |

| Amine Component | 1.0 | 1.0 - 1.2 |

| Base (e.g., DIPEA) | 2.2 - 10 | 1.5 - 2.0 |

| HOBt (optional) | 1.1 | 1.0 |

Table 2: Typical Reaction Conditions for PyBOP Mediated Coupling

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

| Solvent | DMF, DCM, or a mixture of both[7][8] | DMF, DCM[6] |

| Temperature | Room Temperature (can be cooled to 0°C initially)[9] | 0°C to Room Temperature[6] |

| Reaction Time | 10 - 60 minutes (can be longer for hindered couplings)[9] | Overnight[6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

1. Resin Preparation:

-

Start with a resin-bound peptide that has a free N-terminal amine.

-

Swell the resin in the appropriate solvent (e.g., DMF or DCM) for 15-30 minutes.

2. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (1.1-5 equivalents) and PyBOP (1.1-5 equivalents) in DMF.

-

Add DIPEA (2.2-10 equivalents) to the solution and mix.

-

Immediately add this activation mixture to the swelled resin.

-

Agitate the reaction mixture at room temperature for 10-60 minutes. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[9]

3. Washing:

-

After the coupling is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

4. Deprotection:

-

To prepare for the next coupling cycle, remove the Fmoc protecting group from the newly added amino acid using a 20% solution of piperidine in DMF.[7][8]

Solution-Phase Peptide Synthesis Protocol

1. Reactant Preparation:

-

Dissolve the N-protected amino acid (1 equivalent) and the amine component (1.2 equivalents) in an appropriate solvent such as DMF or DCM in a round-bottom flask.[6]

-

Add a base, such as DIPEA or triethylamine (1.5 equivalents).[6]

2. Coupling Reaction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add PyBOP (1.2 equivalents) to the solution.[6]

-

Allow the reaction to warm to room temperature and stir overnight.[6]

-

Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[6]

3. Work-up and Purification:

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like dichloromethane.[6]

-

Wash the organic layer successively with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

The crude product can then be purified by column chromatography.[6]

Diagrams

Caption: Workflow for PyBOP mediated peptide coupling.

Troubleshooting and Considerations

-

Racemization: To suppress racemization, especially when coupling sensitive amino acids, the addition of 1-hydroxybenzotriazole (HOBt) as an additive is recommended.[9]

-

Hindered Amino Acids: For sterically hindered amino acids, longer reaction times or a higher excess of reagents may be necessary to drive the coupling to completion.

-

Moisture: PyBOP is sensitive to moisture. It is crucial to use anhydrous solvents and handle the reagent under an inert atmosphere to maintain its reactivity.

-

Purity of Reagents: The purity of all reagents, including the amino acids, solvents, and bases, is critical for achieving high yields and minimizing side reactions.

-

Monitoring the Reaction: In solid-phase synthesis, the Kaiser test is a useful qualitative method to confirm the completion of the coupling reaction by detecting the presence of free primary amines. For solution-phase synthesis, TLC or LC-MS can be used to monitor the progress.

References

- 1. PyBOP - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. people.uniurb.it [people.uniurb.it]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. peptide.com [peptide.com]

Application Notes and Protocols for the Synthesis of Difficult Peptide Sequences Using PyBOP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, particularly those with challenging sequences, is a cornerstone of modern drug discovery and biochemical research. Difficult sequences—such as those prone to aggregation, rich in hydrophobic or sterically hindered amino acids, or containing N-methylated residues—often result in low purity and yield. The choice of coupling reagent is critical in overcoming these synthetic hurdles. PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) has emerged as a highly effective reagent for these demanding applications.

PyBOP, a phosphonium salt-based coupling reagent, offers several advantages over other reagents. It is known for its rapid coupling times, low racemization, and the avoidance of carcinogenic byproducts like HMPA, which is generated when using its predecessor, BOP.[1][2] Unlike carbodiimide reagents such as DCC, PyBOP reactions do not produce insoluble byproducts, making it well-suited for solid-phase peptide synthesis (SPPS).[3] Furthermore, phosphonium salts like PyBOP do not have the guanidinylating side reactions that can be observed with uronium/aminium reagents, making them ideal for sensitive and complex syntheses.

These application notes provide a detailed overview and specific protocols for utilizing PyBOP in the synthesis of difficult peptide sequences, with a focus on aggregation-prone and N-methylated peptides.

Challenges in Synthesizing Difficult Peptides

Difficult peptide sequences present numerous challenges during SPPS, primarily due to the secondary structure formation of the growing peptide chain on the solid support.

-

Aggregation: Hydrophobic sequences can aggregate on the resin, leading to poor solvation and incomplete deprotection and coupling reactions. This is a significant issue in the synthesis of peptides like the Alzheimer's-related amyloid beta-peptide (Aβ).[4]

-

Steric Hindrance: The coupling of bulky or sterically hindered amino acids, such as α,α-disubstituted or N-methylated amino acids, can be slow and inefficient, leading to low yields.

-

Racemization: The activation of the carboxylic acid group of an amino acid can lead to the loss of stereochemical integrity, particularly for sensitive amino acids. While PyBOP is known for low racemization, this is still a critical consideration.

PyBOP in Action: Synthesis of the Acyl Carrier Protein (65-74) Fragment

The Acyl Carrier Protein (65-74) fragment, with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, is a well-established model for a "difficult" peptide sequence due to its tendency to aggregate during synthesis. The successful synthesis of this peptide is a benchmark for the effectiveness of a coupling reagent.

In a comparative study, PyBOP was used for the solid-phase synthesis of ACP (65-74). The synthesis was carried out using a Boc-Gly-CM resin, with PyBOP mediating the coupling steps. The results demonstrated that PyBOP is a highly effective reagent for this challenging sequence, producing a cleaner crude product as analyzed by HPLC compared to the BOP reagent. This indicates a higher efficiency in the coupling steps and fewer side products.

Quantitative Data: PyBOP in Difficult Peptide Synthesis

| Peptide Sequence | Coupling Reagent | Purity (Crude) | Yield | Reference |

| Acyl Carrier Protein (65-74) | PyBOP | High (cleaner HPLC profile than BOP) | Not specified | --INVALID-LINK-- |

| Tetrapeptide (OH-Pro-Leu-Ala-Ile-NH2) | PyBOP | High (single peak in HPLC) | Not specified | --INVALID-LINK-- |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using PyBOP

This protocol outlines the general steps for manual Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

PyBOP

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the coupling solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for SPPS using PyBOP

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using PyBOP.

Protocol for Synthesis of N-Methylated Peptides using PyBOP/HOAt

The coupling of N-methylated amino acids is particularly challenging due to steric hindrance. The use of PyBOP in combination with 1-hydroxy-7-azabenzotriazole (HOAt) has been shown to be effective for these difficult couplings.[5][6] HOAt enhances the reactivity of the activated ester, facilitating the coupling to the sterically hindered N-methylated amine.

Modifications to the General Protocol:

-

Coupling Solution: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3 eq.), PyBOP (3 eq.), HOAt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activation: Allow the coupling solution to pre-activate for 5-10 minutes before adding it to the resin.

-

Double Coupling: It may be necessary to perform a second coupling step to ensure complete reaction. After the first coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.

-

Monitoring: The Kaiser test is not reliable for N-methylated amines. Use a bromophenol blue test to monitor the coupling reaction.

Logical Relationship of Reagents in N-Methylated Peptide Synthesis

Caption: Reagent synergy in N-methylated peptide synthesis using PyBOP and HOAt.

Conclusion

PyBOP is a versatile and powerful coupling reagent that is particularly well-suited for the synthesis of difficult peptide sequences. Its ability to mediate rapid and efficient couplings with low racemization makes it an invaluable tool for overcoming the challenges of peptide aggregation and steric hindrance. By employing the protocols and strategies outlined in these application notes, researchers can significantly improve the success rate in synthesizing complex and challenging peptides for a wide range of applications in research and drug development.

References

Application of PyBOP in Cyclic Peptide Synthesis: A Guide for Researchers

Abstract

Cyclic peptides are a promising class of therapeutic agents due to their enhanced metabolic stability, binding affinity, and specificity compared to their linear counterparts. The critical step in their synthesis is the intramolecular cyclization, or lactamization. (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, has emerged as a highly effective and widely used coupling reagent for this purpose. This document provides detailed application notes, experimental protocols, and performance data for the use of PyBOP in both on-resin and solution-phase cyclic peptide synthesis.

Introduction to PyBOP

PyBOP is a phosphonium salt-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine. It was developed as a safer alternative to the original BOP reagent, as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][2] PyBOP is particularly valued in peptide synthesis for its rapid reaction times and high coupling efficiency, especially in challenging cyclization reactions.[3]

Key Advantages of PyBOP:

-

Safety: Does not produce the carcinogenic byproduct HMPA.[1]

-

Efficiency: Promotes rapid and clean amide bond formation, often leading to high yields in cyclization.[1]

-

Reduced Side Reactions: Unlike uronium/aminium reagents like HBTU or HATU, PyBOP is a phosphonium salt and does not possess a guanidinium moiety, which prevents the undesirable guanidinylation of free amino groups on the peptide chain.[4]

-

Versatility: Effective for both solution-phase and solid-phase synthesis and can be used in excess to drive slow or difficult cyclization reactions to completion.[4]

Mechanism of Action

PyBOP facilitates amide bond formation by activating the C-terminal carboxylic acid of a linear peptide. In the presence of a tertiary base such as N,N-diisopropylethylamine (DIEA), PyBOP reacts with the carboxylate to form a highly reactive OBt (1-oxybenzotriazole) active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the deprotected N-terminal amine of the same peptide, leading to an intramolecular reaction that forms the cyclic amide bond and releases 1-hydroxybenzotriazole (HOBt).

Performance and Quantitative Data

PyBOP is highly efficient for peptide cyclization, particularly for on-resin procedures. Studies have shown that for medium-to-large peptides (≥6 residues), on-resin cyclization with PyBOP is often essentially quantitative, with reaction times as short as a few minutes for many sequences.[5]

Table 1: On-Resin vs. Solution-Phase Cyclization Efficiency Using PyBOP

Data summarized from a global analysis of peptide cyclization efficiency. Yields represent the percentage of monomeric cyclic product.[6]

| Entry | Peptide Sequence | Cyclization Method | Monomer Yield (%) | Dimer Yield (%) | Trimer Yield (%) |

| 1 | TKYAE | On-Resin | 100 | 0 | 0 |

| 2 | TKYAE | Solution-Phase | 72 | 28 | 0 |

| 3 | TTKE | On-Resin | 39 | 61 | 0 |

| 4 | TTKE | Solution-Phase | 52 | 31 | 17 |

| 5 | IKYKTNKE | On-Resin | 45 | 55 | 0 |

| 6 | IKYKTNKE | Solution-Phase | 58 | 42 | 0 |

Observations:

-

On-resin cyclization is generally superior to solution-phase methods, showing less formation of dimeric and oligomeric byproducts.[6]

-

Cyclization efficiency is highly sequence-dependent. Peptides rich in sterically hindered residues or certain protected amino acids like Lys(Boc) and Arg(Pbf) can be more difficult to cyclize.[5]

-

For difficult sequences, modifying reaction conditions, such as the addition of aqueous additives, can improve cyclization yields.[5]

Table 2: Qualitative Comparison of Common Coupling Reagents for Cyclization